REACTION_CXSMILES
|
C(P(C(C)(C)C)C1C(OC)=CC=C(OC)C=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C)(C)(C)C.[O-]P([O-])([O-])=O.[K+].[K+].[K+].CC1CCCO1.FC(F)(S(O[C:66]1[CH:75]=[CH:74][C:73]2[C:68](=[CH:69][CH:70]=[C:71]([C:76]3[CH:81]=[C:80]([N:82]4[CH:87]=[CH:86][C:85](=[O:88])[NH:84][C:83]4=[O:89])[CH:79]=[C:78]([C:90]([CH3:93])([CH3:92])[CH3:91])[C:77]=3[O:94][CH3:95])[CH:72]=2)[CH:67]=1)(=O)=O)C(F)(F)OC(F)(F)C(F)(F)F.[CH3:97][S:98]([NH2:101])(=[O:100])=[O:99]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(OCC)(=O)C>[C:90]([C:78]1[C:77]([O:94][CH3:95])=[C:76]([C:71]2[CH:72]=[C:73]3[C:68](=[CH:69][CH:70]=2)[CH:67]=[C:66]([NH:101][S:98]([CH3:97])(=[O:100])=[O:99])[CH:75]=[CH:74]3)[CH:81]=[C:80]([N:82]2[CH:87]=[CH:86][C:85](=[O:88])[NH:84][C:83]2=[O:89])[CH:79]=1)([CH3:92])([CH3:91])[CH3:93] |f:1.2.3.4,8.9.10.11.12|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CC1OCCC1
|
Name
|
6-(3-tert-Butyl-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonate
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(OC(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OC1=CC2=CC=C(C=C2C=C1)C1=C(C(=CC(=C1)N1C(NC(C=C1)=O)=O)C(C)(C)C)OC)F
|
Name
|
compound ( 5f )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(OC(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OC1=CC2=CC=C(C=C2C=C1)C1=C(C(=CC(=C1)N1C(NC(C=C1)=O)=O)C(C)(C)C)OC)F
|
Name
|
|
Quantity
|
0.064 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.0033 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C1=C(C(=CC=C1OC)OC)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C(C)(C)C
|
Name
|
potassium phosphate tribasic
|
Quantity
|
0.131 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.0026 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged to a 40-mL reaction vial inside an inert atmosphere glove box
|
Type
|
CUSTOM
|
Details
|
the vial was capped
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled down to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the closed vial was raised to 90° C.
|
Type
|
STIRRING
|
Details
|
the contents were magnetically stirred for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
was formed in 97 area % at 210 nm
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C(=C(C=C(C1)N1C(NC(C=C1)=O)=O)C=1C=C2C=CC(=CC2=CC1)NS(=O)(=O)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |